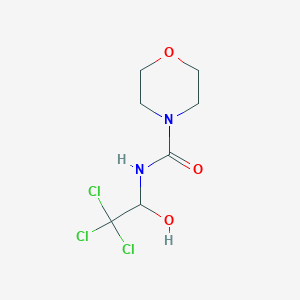

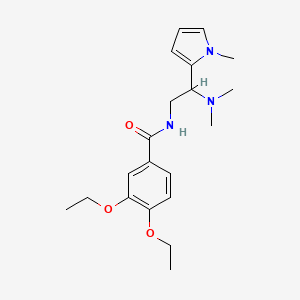

![molecular formula C22H17ClN4O4 B3003226 N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260992-72-0](/img/structure/B3003226.png)

N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acetamide derivatives is often a multi-step process involving the formation of intermediate compounds such as esters, hydrazides, and thioesters, followed by cyclization and substitution reactions. For example, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide to afford the oxadiazole-thiol. Subsequent reactions with N-substituted-2-bromoacetamides yielded the target compounds . This approach could be adapted for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide by choosing appropriate starting materials and substituents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is confirmed using various spectroscopic techniques such as NMR, FTIR, MS, and elemental analysis . These methods provide information about the functional groups, the molecular framework, and the substitution pattern on the acetamide core. For the compound of interest, similar analytical techniques would be employed to ascertain the presence of the benzodioxole, oxadiazole, and pyrrole moieties, as well as the overall molecular architecture.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their substituents. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which affect the electron density around the acetamide nitrogen and the adjacent carbonyl carbon. The papers do not provide specific reactions for the compound , but they do discuss the synthesis and reactivity of related acetamide derivatives . These insights can be extrapolated to predict the reactivity of N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and acidity constants (pKa), are crucial for understanding their behavior in biological systems. The pKa values provide information on the ionization state of the compound at different pH levels, which is important for drug absorption and distribution . The physical properties of the compound would likely be influenced by the presence of the benzodioxole and oxadiazole rings, which could affect its solubility and stability.

Scientific Research Applications

In Silico Predictions and Microbial Investigations

The compound has been synthesized and characterized, showing promise in in silico ADME prediction properties. It demonstrated good to moderate activity against bacterial strains, with some compounds showing better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. Additionally, excellent antifungal and antibacterial properties were observed in certain compounds (Pandya, Dave, Patel, & Desai, 2019).

Potential Anticancer Agents Targeting MMP-9

Studies on oxadiazole, thiadiazole, and triazole derivatives, including the compound , revealed promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These compounds were effective MMP-9 inhibitors, suggesting their role in treating lung adenocarcinoma and glioma (Özdemir et al., 2017).

Antibacterial Properties

Compounds synthesized from similar structures have shown significant antibacterial activity, indicating the potential use of these compounds in fighting bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Synthesis and Biological Assessment in Drug Development

A study focusing on the synthesis and biological assessment of fused heterocyclic 1,2,4-triazoles, which are structurally similar to the compound , can provide insights into the synthesis methods and potential pharmacological applications of such compounds (Karpina et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, related to the compound of interest, studied their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells. Additionally, their interactions with Cyclooxygenase 1 (COX1) were explored through molecular docking (Mary et al., 2020).

Antitubercular Activity and Pharmacophore Studies

Compounds synthesized from pyrrole derivatives, including 1,3,4-oxadiazole benzothioate derivatives, were evaluated for antitubercular activity. Pharmacophore hypothesis and docking studies were conducted, providing valuable insights for potential leads in antitubercular drug design (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Anticonvulsant Evaluation of Indoline Derivatives

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, structurally related to the compound , was performed. Their anticonvulsant activities were evaluated, indicating the potential of such compounds in treating seizures and related neurological disorders (Nath et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O4/c23-16-4-1-3-15(10-16)21-25-22(31-26-21)17-5-2-8-27(17)12-20(28)24-11-14-6-7-18-19(9-14)30-13-29-18/h1-10H,11-13H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNLKTGRXPGNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3003146.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)

![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3003158.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3003159.png)

![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)

![4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3003166.png)